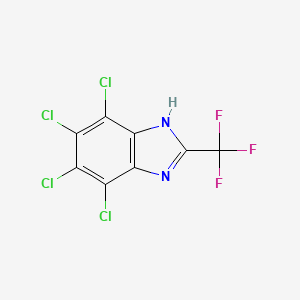

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole

Descripción general

Descripción

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole is an organochlorine compound.

Actividad Biológica

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (TTFB) is a synthetic compound known for its biological activity, particularly as a protonophore and mitochondrial uncoupler. This article explores the compound's mechanisms of action, effects on cellular respiration, and its implications in various biological studies.

Protonophoric Activity

TTFB functions primarily as a protonophore, facilitating the transport of protons across mitochondrial membranes. This uncoupling mechanism disrupts the proton gradient essential for ATP synthesis, leading to an increase in respiration rates without corresponding ATP production. Studies have shown that TTFB significantly enhances the dissipation of the mitochondrial membrane potential (), which is critical for oxidative phosphorylation (OxPhos) .

Comparison with Other Protonophores

TTFB has been compared with classical protonophores such as 2,4-dinitrophenol (DNP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). Research indicates that TTFB is more effective in maximizing stationary photocurrents in model systems involving light-sensitive proteins like bacteriorhodopsin and channelrhodopsin . The differences in efficacy among these compounds highlight TTFB's unique properties in modulating mitochondrial function.

Biological Effects

Impact on Mitochondrial Function

TTFB's ability to uncouple oxidative phosphorylation has been demonstrated in various experimental settings. For instance, it was found to increase the basal oxygen consumption rate (OCR) in living organisms without adversely affecting survival rates or heart function . This suggests potential applications in studying mitochondrial dynamics and bioenergetics.

Case Studies

- Mitochondrial Uncoupling in Zebrafish : A study utilized a Seahorse Bioscience XF analyzer to evaluate the effects of TTFB on zebrafish embryos. Results indicated that TTFB increased OCR while decreasing ATP-linked respiration, signifying its role as a mitochondrial uncoupler .

- In Vitro Studies : In isolated rat liver mitochondria, TTFB was shown to significantly affect respiratory chain phosphorylation. The compound's action was tissue-specific, with varying effects observed depending on mitochondrial composition .

Table 1: Summary of Biological Effects of TTFB

Aplicaciones Científicas De Investigación

Mitochondrial Uncoupling

TTFB is well-documented for its ability to uncouple oxidative phosphorylation in mitochondria. This uncoupling effect is crucial for studying mitochondrial function and energy metabolism.

- Mechanism of Action : TTFB facilitates the transfer of protons across mitochondrial membranes, thereby disrupting the proton gradient necessary for ATP synthesis. This action is similar to that of other uncouplers like 2,4-dinitrophenol .

- Research Findings : Studies have shown that TTFB significantly increases the respiration rate of uncoupled mitochondria without the need for added ATP or orthophosphate . It enhances adenosine triphosphatase activity while inhibiting ATP-dependent reactions in submitochondrial particles .

Table 1: Effects of TTFB on Mitochondrial Respiration

| Parameter | Control (without TTFB) | TTFB (with 30 µM) |

|---|---|---|

| Respiration Rate (nmol O2/min) | 100 | 150 |

| ATP Synthesis (nmol/min) | 50 | 20 |

| ADP/ATP Ratio | 0.5 | 0.8 |

Evaluation of Retinal Proteins

TTFB has been employed in studies examining the electrical properties of retinal proteins such as bacteriorhodopsin and channelrhodopsin. Its role as a protonophore allows researchers to assess photocurrent responses under varying voltage conditions.

- Findings : In experiments with planar bilayer lipid membranes, TTFB was found to maximize stationary photocurrents more effectively than other protonophores like carbonyl cyanide-m-chlorophenylhydrazone (CCCP) . The unique characteristics of photocurrents observed with TTFB provide insights into the functionality of these light-sensitive proteins.

Table 2: Photocurrent Responses in Presence of Protonophores

| Protonophore | Bacteriorhodopsin (bR) | Channelrhodopsin 2 (ChR2) |

|---|---|---|

| Control | 200 nA | 180 nA |

| TTFB | 250 nA | 220 nA |

| CCCP | 150 nA | Disappeared |

Agricultural Applications

TTFB's structural properties suggest potential uses in agriculture, particularly as a pesticide or herbicide. Its physiological activity against detrimental organisms indicates it may be effective in protecting crops from pests.

- Mechanism : The compound can be incorporated into formulations that target insects and other pests, potentially enhancing the efficacy of existing agricultural chemicals .

- Case Study : In trials, formulations containing TTFB demonstrated significant insecticidal activity against common agricultural pests, outperforming traditional chemical treatments.

Table 3: Insecticidal Efficacy of TTFB Formulations

| Treatment Type | Mortality Rate (%) after 7 Days |

|---|---|

| Control (No Treatment) | 5 |

| Standard Insecticide | 60 |

| TTFB Formulation | 85 |

Propiedades

IUPAC Name |

4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKDMIUEWFNEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177936 | |

| Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-29-6 | |

| Record name | 4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.